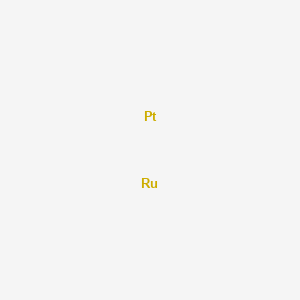
Platinum--ruthenium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum–ruthenium (1/1) is a bimetallic compound composed of equal parts platinum and ruthenium. This compound is known for its exceptional catalytic properties, making it highly valuable in various industrial and scientific applications. The combination of platinum and ruthenium enhances the overall catalytic activity and stability, making it a preferred choice for processes such as hydrogen evolution reactions and methanol oxidation reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Several methods are employed to synthesize platinum–ruthenium (1/1) compounds. Common techniques include:
Impregnation Method: This involves impregnating a carbon support with a solution containing platinum and ruthenium precursors, followed by reduction to form the bimetallic nanoparticles.
Polyol Method: This method uses polyols like ethylene glycol as both the solvent and reducing agent to produce platinum–ruthenium nanoparticles.
Microwave-Assisted Polyol Method: This is a modified version of the polyol method, where microwave irradiation is used to enhance the reaction rate and improve the dispersion of nanoparticles.
Industrial Production Methods: In industrial settings, the production of platinum–ruthenium (1/1) catalysts often involves large-scale synthesis techniques such as:
Surfactant-Free Synthesis: This method avoids the use of surfactants, resulting in highly active catalysts with uniform particle size distribution.
Gram-Scale Synthesis: This approach allows for the production of platinum–ruthenium catalysts in larger quantities, suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Platinum–ruthenium (1/1) undergoes various chemical reactions, including:
Oxidation Reactions: These reactions involve the transfer of electrons from the compound to an oxidizing agent, often resulting in the formation of oxides.
Reduction Reactions: In these reactions, the compound gains electrons from a reducing agent, leading to the reduction of metal ions.
Substitution Reactions: These involve the replacement of one ligand in the compound with another, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, and hydrazine are typical reducing agents.
Reaction Conditions: These reactions often occur under controlled temperatures and pressures to optimize the catalytic activity and stability of the compound.
Major Products:
Aplicaciones Científicas De Investigación
Platinum–ruthenium (1/1) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of platinum–ruthenium (1/1) compounds involves several key steps:
Catalytic Activity: The combination of platinum and ruthenium enhances the catalytic activity by providing multiple active sites for reactions.
Molecular Targets: In biological applications, the compound targets specific enzymes and proteins, altering their activity and leading to therapeutic effects.
Pathways Involved: The compound can induce apoptosis in cancer cells through mitochondrial pathways, making it effective against certain types of tumors.
Comparación Con Compuestos Similares
Platinum–ruthenium (1/1) is unique compared to other similar compounds due to its enhanced catalytic properties and stability. Similar compounds include:
Platinum–rhodium (1/1): Known for its catalytic activity in automotive exhaust systems.
Platinum–iridium (1/1): Used in high-precision applications such as medical devices and aerospace components.
Ruthenium–osmium (1/1): Explored for its potential in electronic and magnetic applications.
Propiedades
Número CAS |
172515-31-0 |
|---|---|
Fórmula molecular |
PtRu |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
platinum;ruthenium |
InChI |
InChI=1S/Pt.Ru |
Clave InChI |
CFQCIHVMOFOCGH-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


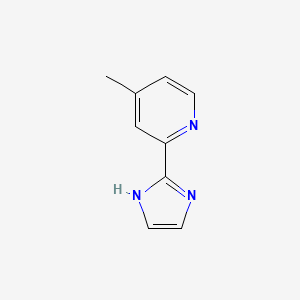
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
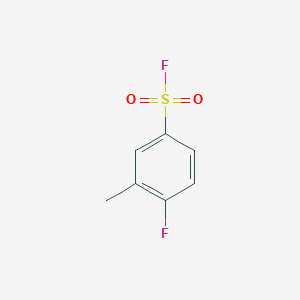
![5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)
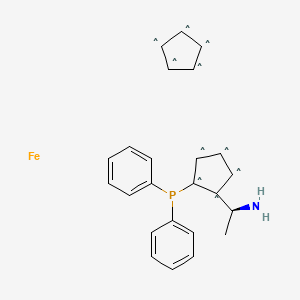
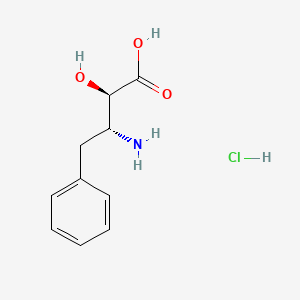
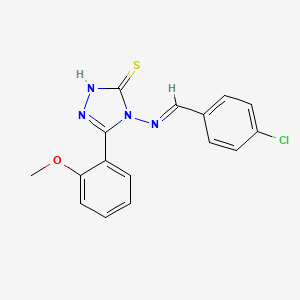
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)
